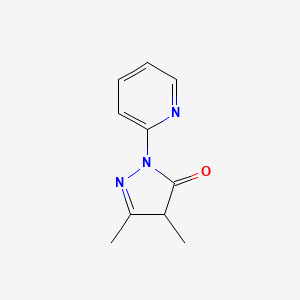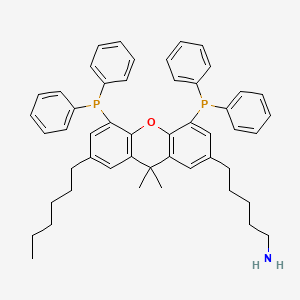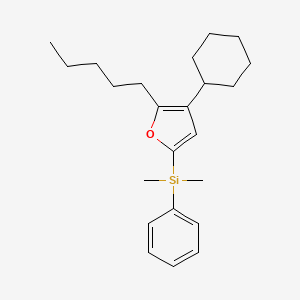
N-Butyl-2-chloro-N-(4-methyl-1,3-oxazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-2-chloro-N-(4-methyl-1,3-oxazol-2-yl)acetamide is a chemical compound with the molecular formula C11H15ClN2O2. This compound is characterized by the presence of a butyl group, a chloro group, and an oxazole ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-chloro-N-(4-methyl-1,3-oxazol-2-yl)acetamide typically involves the reaction of 2-chloro-N-(4-methyl-1,3-oxazol-2-yl)acetamide with butylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-2-chloro-N-(4-methyl-1,3-oxazol-2-yl)acetamide can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazole ring to other heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-butyl-N-(4-methyl-1,3-oxazol-2-yl)acetamide derivatives, while oxidation can introduce hydroxyl or carbonyl groups into the molecule.
Applications De Recherche Scientifique
N-Butyl-2-chloro-N-(4-methyl-1,3-oxazol-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of N-Butyl-2-chloro-N-(4-methyl-1,3-oxazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The chloro group and oxazole ring are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide: This compound shares a similar structure but has a nitrophenyl group instead of an oxazole ring.
N-Butylacetamide: This compound lacks the chloro and oxazole groups, making it less reactive in certain chemical reactions.
N-Butyl-2-chloro-N-ethylacetamide: This compound has an ethyl group instead of the oxazole ring, resulting in different chemical properties.
Uniqueness
N-Butyl-2-chloro-N-(4-methyl-1,3-oxazol-2-yl)acetamide is unique due to the presence of the oxazole ring, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
57068-65-2 |
|---|---|
Formule moléculaire |
C10H15ClN2O2 |
Poids moléculaire |
230.69 g/mol |
Nom IUPAC |
N-butyl-2-chloro-N-(4-methyl-1,3-oxazol-2-yl)acetamide |
InChI |
InChI=1S/C10H15ClN2O2/c1-3-4-5-13(9(14)6-11)10-12-8(2)7-15-10/h7H,3-6H2,1-2H3 |
Clé InChI |
ODFWZEWZEGZEQA-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(C1=NC(=CO1)C)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Benzyl-4-[hydroxy(phenyl)methyl]oxolan-2-one](/img/structure/B12909836.png)

![2-Methyl-6-propylimidazo[1,2-b]pyridazine](/img/structure/B12909852.png)




![N-Cycloheptyl-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B12909881.png)
